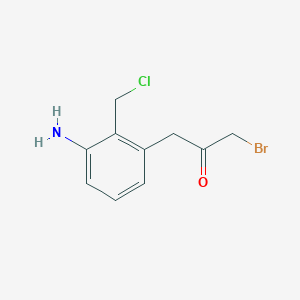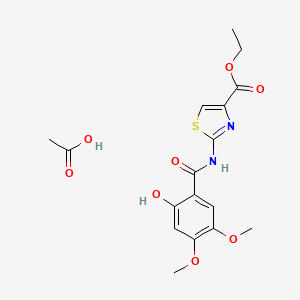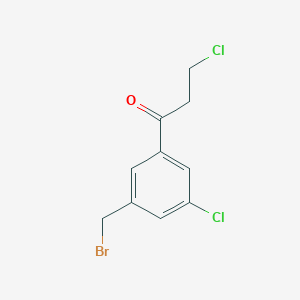
1-(3-(Bromomethyl)-5-chlorophenyl)-3-chloropropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Bromomethyl)-5-chlorophenyl)-3-chloropropan-1-one is an organic compound that belongs to the class of halogenated ketones This compound is characterized by the presence of bromine and chlorine atoms attached to a phenyl ring and a propanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Bromomethyl)-5-chlorophenyl)-3-chloropropan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 3-chloropropiophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-(Bromomethyl)-5-chlorophenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
- Substitution reactions yield various substituted derivatives.
- Reduction reactions produce alcohols.
- Oxidation reactions result in carboxylic acids or ketones .
Applications De Recherche Scientifique
1-(3-(Bromomethyl)-5-chlorophenyl)-3-chloropropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-(Bromomethyl)-5-chlorophenyl)-3-chloropropan-1-one involves its reactivity with nucleophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. This reactivity is exploited in various synthetic applications to introduce different functional groups into the molecule. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparaison Avec Des Composés Similaires
- 1-(3-Bromophenyl)-3-chloropropan-1-one
- 1-(3-(Bromomethyl)phenyl)-3-chloropropan-1-one
- 1-(3-(Bromomethyl)-5-methylphenyl)-3-chloropropan-1-one
Comparison: 1-(3-(Bromomethyl)-5-chlorophenyl)-3-chloropropan-1-one is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity patterns compared to similar compounds.
Propriétés
Formule moléculaire |
C10H9BrCl2O |
|---|---|
Poids moléculaire |
295.98 g/mol |
Nom IUPAC |
1-[3-(bromomethyl)-5-chlorophenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H9BrCl2O/c11-6-7-3-8(5-9(13)4-7)10(14)1-2-12/h3-5H,1-2,6H2 |
Clé InChI |
XDOKLVOKZSVVPN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1C(=O)CCCl)Cl)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


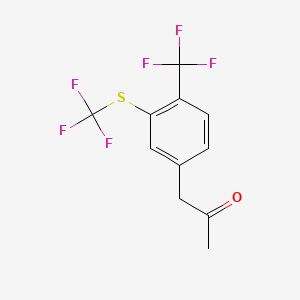
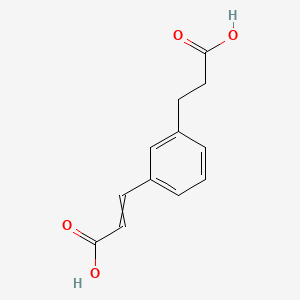
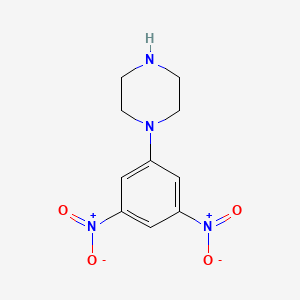


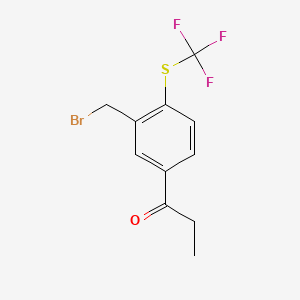

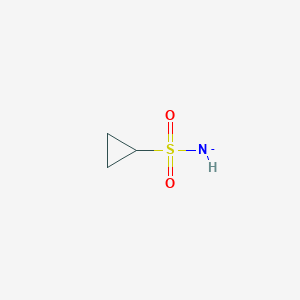
![6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol](/img/structure/B14061799.png)

![Pyrido[2,3-F]quinoxaline](/img/structure/B14061820.png)
